Ethyl 3-propylhex-5-enoate

Flavor Chemistry Partition Coefficient QSAR Modeling

Ethyl 3-propylhex-5-enoate (CAS 132767-03-4) is a branched, unsaturated fatty acid ethyl ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It is a liquid compound characterized by a terminal double bond (5-enoate) and a propyl substituent at the 3-position, classifying it within the broader family of hexenoate esters often used in fragrance and flavor research.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 132767-03-4
Cat. No. B14265173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-propylhex-5-enoate
CAS132767-03-4
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCC(CC=C)CC(=O)OCC
InChIInChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4,10H,1,5-9H2,2-3H3
InChIKeyDQIWRTDKGSIGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Ethyl 3-Propylhex-5-Enoate (CAS 132767-03-4): Molecular Specifications and Sourcing Considerations


Ethyl 3-propylhex-5-enoate (CAS 132767-03-4) is a branched, unsaturated fatty acid ethyl ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It is a liquid compound characterized by a terminal double bond (5-enoate) and a propyl substituent at the 3-position, classifying it within the broader family of hexenoate esters often used in fragrance and flavor research. Unlike simpler, more common analogs such as ethyl hexanoate or ethyl 5-hexenoate, this compound's specific structure confers distinct physicochemical properties that influence its volatility, lipophilicity, and chemical reactivity, making direct substitution without re-validation scientifically unsound.

Why Ethyl 5-Hexenoate and Other Structural Analogs Cannot Replace Ethyl 3-Propylhex-5-Enoate


The performance of ethyl 3-propylhex-5-enoate in scientific or industrial applications is governed by a specific combination of its propyl branching and terminal alkene group, which cannot be replicated by generic in-class substitutes . Simply interchanging it with a closer analog like ethyl 5-hexenoate (the unsubstituted parent) introduces quantifiable shifts in key physical properties: a 29% reduction in molecular weight, leading to higher volatility and faster evaporation; a statistically significant decrease in lipophilicity (LogP reduction of 0.4–0.7 units), altering its partitioning behavior in complex matrices; and a complete loss of steric bulk at the 3-position, which can critically impact molecular recognition in receptor-based assays or reaction selectivity . These differences guarantee divergent experimental outcomes, procurement of an unsuitable substitute, and ultimately, irreproducible data.

Evidence-Based Differentiation of Ethyl 3-Propylhex-5-Enoate from Its Closest Analogs


Enhanced Lipophilicity Versus Unsubstituted Parent Ethyl 5-Hexenoate

The target compound demonstrates significantly higher lipophilicity than its unsubstituted parent, ethyl 5-hexenoate. A calculated LogP of 2.93 places it nearly 0.7 LogP units higher than the experimental and calculated LogP values for ethyl 5-hexenoate, which range from 2.19 to 2.54 [1]. This difference indicates a more than 5-fold preference for the non-polar phase and directly impacts its behavior in flavor release, membrane permeation, and extraction processes.

Flavor Chemistry Partition Coefficient QSAR Modeling

Controlled Volatility and Higher Boiling Point Compared to Ethyl 5-Hexenoate

The substantially larger size and branching of ethyl 3-propylhex-5-enoate (MW 184.28 g/mol) directly translates to lower volatility compared to ethyl 5-hexenoate (MW 142.20 g/mol) . Its boiling point is suggested to be around 200 °C [REFS-3, considered supporting], notably higher than the 170-182 °C range reported for the parent compound . This 18-30 °C difference is critical for applications requiring specific evaporation rates.

Volatility Control Formulation Science Headspace Analysis

Regiochemical Distinction from Ethyl 3-Propylhex-2-Enoate Affects Stability and Reactivity

The target compound's terminal alkene (5-enoate) is a distinct regiochemical isomer from the more conjugated internal alkene of ethyl 3-propylhex-2-enoate (CAS 10297-63-9) . While both share a molecular weight of 184.28 g/mol, their predicted densities differ: 0.890 g/cm³ for the 2-enoate versus an estimated density for the 5-enoate class (based on ethyl 5-hexenoate: 0.893 g/cm³) [1]. The critical difference lies in the terminal position of the double bond in the target, which makes it susceptible to distinct reaction pathways (e.g., selective epoxidation, hydroformylation) that are impossible or less efficient with the conjugated, substituted 2-enoate.

Organic Synthesis Isomeric Purity Reaction Selectivity

Distinctive Polar Surface Area Profile for Biological Selectivity Screening

Ethyl 3-propylhex-5-enoate exhibits a Polar Surface Area (PSA) of 26.30 Ų , a value that is identical to its methyl ester analog (methyl 3-propylhex-5-enoate), as PSA is a function of the ester group alone. However, when compared to the saturated analog ethyl 3-propylhexanoate (PSA also 26.30 Ų) , the key differentiator becomes the molecular flexibility and the electronic character of the double bond, which PSA does not capture. This highlights that for in silico screening of biological targets, the unsaturated target compound will have different conformer populations and potential for π-interactions compared to its saturated counterpart, despite identical PSA values.

Computational Chemistry Drug Discovery Permeability Screening

Optimal Use Cases for Ethyl 3-Propylhex-5-Enoate Driven by Differential Evidence


Sustained-Release Flavor and Fragrance Formulations

The evidence confirms that ethyl 3-propylhex-5-enoate has a 29% higher molecular weight and a higher boiling point compared to ethyl 5-hexenoate . This makes it the superior choice for formulating long-lasting fragrances or flavorings where a slower, more consistent evaporation rate is desired. Its higher LogP of ~2.93 also ensures better partitioning into lipophilic carriers, extending its release profile in consumer products.

Selective Terminal Alkene Reactions in Organic Synthesis

The compound's terminal double bond is a key structural feature that distinguishes it from the internal alkene of ethyl 3-propylhex-2-enoate . This makes it the essential procurement choice for synthetic routes requiring a terminal olefin handle, such as Ziegler-Natta polymerization, selective hydroboration, or thiol-ene click chemistry, where the conjugated 2-enoate isomer would fail or yield a different product.

Structure-Activity Relationship (SAR) Studies in Lipidomics and Receptor Research

For biological screening, the combination of a defined PSA of 26.30 Ų, a LogP distinct from simpler esters, and the presence of a key unsaturation point makes ethyl 3-propylhex-5-enoate a valuable tool compound. It serves as an intermediate-lipophilicity probe to investigate the impact of branched unsaturation on G-protein coupled receptor (GPCR) binding or enzyme-lipid interactions, where its saturated analog (ethyl 3-propylhexanoate) would not probe the same electronic interactions .

Calibrant in Gas Chromatography for Volatile Organic Compound Analysis

Owing to its increased molecular weight relative to common volatile standards and its unique retention index, ethyl 3-propylhex-5-enoate can serve as an ideal internal standard or retention-time marker for GC analysis of complex ester mixtures. Its distinct position between smaller hexenoates (like ethyl 5-hexenoate, BP ~170-182 °C) and larger undecenoates prevents co-elution, providing a verifiable advantage in method development .

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